N-methyl-D-alanine is a non-proteinogenic amino acid, meaning it is not naturally encoded or incorporated into proteins during ribosomal synthesis. It is a structural isomer of N-methyl-L-alanine, differing in the chirality at the α-carbon. N-methyl-D-alanine is found in several naturally occurring peptides, often of microbial origin [, , ]. Its presence can significantly impact the conformation and bioactivity of these peptides [, ].
N-methyl-D-alanine can be classified as an amino acid derivative. It is synthesized through various chemical processes, including enzymatic methods and traditional organic synthesis techniques. The compound is primarily studied in biochemistry and organic chemistry, where it serves as a model for understanding amino acid modifications and their implications in biological systems.
The synthesis of N-methyl-D-alanine can be approached through several methods:
N-methyl-D-alanine has a molecular formula of CHNO. Its structure features a central carbon atom bonded to an amino group (NH), a carboxyl group (COOH), a methyl group (CH), and a hydrogen atom. The presence of the methyl group on the nitrogen alters its properties compared to standard alanine, affecting its solubility and reactivity.
N-methyl-D-alanine participates in various chemical reactions typical of amino acids, including:
These reactions are facilitated by specific catalysts or under controlled conditions to ensure selectivity and yield.
In biological systems, N-methyl-D-alanine may influence protein structure and function due to its ability to modify hydrogen bonding patterns and steric effects within peptides. The methylation at the nitrogen atom can stabilize certain conformations or alter interactions with enzymes or receptors, impacting metabolic pathways.
Research indicates that such modifications can enhance the bioactivity of peptides in therapeutic applications, making N-methyl-D-alanine a subject of interest in drug design .
Data from studies indicate that N-methyl-D-alanine exhibits unique solubility characteristics compared to its non-methylated counterpart, which may influence its behavior in biochemical assays .
N-methyl-D-alanine is utilized in various scientific fields:
N-Methyl-D-alanine (N-Me-D-Ala) biosynthesis in prokaryotes centers on imine reductase-mediated reductive alkylamination. The enzyme N-methyl-L-amino acid dehydrogenase (NMAADH), encoded by the dpkA gene in Pseudomonas putida, catalyzes the NADPH-dependent reductive amination of pyruvate using methylamine (MMA) as a methyl donor. This reaction yields N-Me-L-Ala stereospecifically [5]. Notably, NMAADH belongs to the imine reductase (IRED) family and exhibits a rare SESAS fold for NADPH binding, distinct from classical alanine dehydrogenases [5].
Table 1: Enzymatic Parameters for NMAADH-Catalyzed N-Me-D-Ala Synthesis
Substrate | Km (mM) | Vmax (μmol/min/mg) | Cofactor | Optimal pH |
---|---|---|---|---|
Pyruvate | 5.0 | 670 | NADPH | 9.0 |
Methylamine | 3.1 | Not reported | NADPH | 9.0 |
Data derived from heterologous expression studies in engineered C. glutamicum [5]
Metabolic engineering enables high-yield production in recombinant Corynebacterium glutamicum. By deleting genes encoding pyruvate-consuming enzymes (aceE, pqo, ldhA, alaT, avtA) and overexpressing dpkA, pyruvate flux is redirected toward N-Me-D-Ala synthesis. Fed-batch fermentations achieve titers of 31.7 g/L with a yield of 0.71 g N-Me-D-Ala per g glucose, demonstrating industrial scalability [5].
The gut microbiota serves as a primary source of N-Me-D-Ala precursors through two mechanisms:
Table 2: D-Alanine Distribution in Germ-Free vs. Conventional Mice
Tissue | D-Ala % (GF) | D-Ala % (Conventional) | Fold Increase |
---|---|---|---|
Plasma | 0.8% | 2.1% | 2.6x |
Colon Content | 1.2% | 15.3% | 12.8x |
Pancreatic Islets | 4.7% | 4.9% | 1.04x |
GF = Germ-free; Data from isotopic tracing studies [6]
Absorbed D-Ala accumulates in endocrine tissues (pancreas, pituitary) and the brain, suggesting roles in neuroendocrine signaling via NMDA receptors. Isotope tracing (D-Ala-¹³C₃,¹⁵N) shows time-dependent enrichment in these tissues, with pituitary concentrations exceeding plasma by 3-fold after chronic exposure [6].
Racemization precedes methylation in some N-Me-D-Ala biosynthetic routes. Key interspecies differences include:
Table 3: Alanine Racemase Properties Across Species
Organism | Enzyme | Activity (L→D) | Physiological Role |
---|---|---|---|
P. putida | NMAADH | Not applicable | N-Me-D-Ala synthesis |
M. smegmatis | Alr | Undetectable* | Redundant D-Ala synthesis |
S. pombe | Alr1p | 670 μmol/min/mg | D-Ala catabolism |
Homo sapiens | None | None | No endogenous production |
M. smegmatis alr mutants survive via alternative pathways [1]
In eukaryotes, N-Me-D-Ala dynamics involve compartmentalization and interorgan cycling:1.4.1 Cellular Compartmentalization:
:Pyruvate transamination generates L-Ala in muscle. While not directly producing N-Me-D-Ala, this cycle elevates pyruvate availability – the key precursor for microbial NMAADH. Engineered C. glutamicum strains exploit this by converting >70% of cytosolic pyruvate to N-Me-L-Ala [5] [9].
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